Cas no 2172458-09-0 (7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid)

7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2172458-09-0
- 7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- EN300-1502940
- 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid
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- Inchi: 1S/C25H26N2O5/c28-23(27-15-9-10-22(27)20(13-15)24(29)30)11-12-26-25(31)32-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,20-22H,9-14H2,(H,26,31)(H,29,30)
- InChI Key: XNXBBDRUINGEAD-UHFFFAOYSA-N
- SMILES: OC(C1CC2CCC1N2C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 434.18417193g/mol
- Monoisotopic Mass: 434.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 95.9Ų
7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502940-5.0g |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1502940-0.5g |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1502940-1.0g |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1502940-5000mg |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 5000mg |
$2650.0 | 2023-09-27 | ||
Enamine | EN300-1502940-2500mg |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 2500mg |
$1791.0 | 2023-09-27 | ||
Enamine | EN300-1502940-100mg |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 100mg |
$804.0 | 2023-09-27 | ||
Enamine | EN300-1502940-1000mg |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 1000mg |
$914.0 | 2023-09-27 | ||
Enamine | EN300-1502940-0.05g |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1502940-0.1g |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1502940-2.5g |
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
2172458-09-0 | 2.5g |
$6602.0 | 2023-06-05 |
7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
Additional information on 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid
Recent Advances in the Study of 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid (CAS: 2172458-09-0)
The compound 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid (CAS: 2172458-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bicyclic structure and fluorenylmethyloxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its applications in targeted drug delivery, enzyme inhibition, and as a building block for complex biomolecules.
One of the key areas of research involves the use of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for sequential peptide chain elongation. Recent advancements have demonstrated its efficacy in synthesizing peptides with high purity and yield, making it a valuable tool for researchers in medicinal chemistry. Additionally, its stability under various reaction conditions has been highlighted in several studies, further solidifying its role in peptide synthesis.
Another significant development is the exploration of 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid as a potential enzyme inhibitor. Preliminary in vitro studies have shown that this compound can selectively bind to specific enzyme active sites, thereby modulating their activity. This property is particularly relevant in the context of developing novel therapeutics for diseases such as cancer and neurodegenerative disorders. Researchers are currently investigating its mechanism of action and optimizing its structure to enhance inhibitory potency.
In the realm of drug delivery, this compound has been utilized to design prodrugs and conjugates that improve the pharmacokinetic profiles of therapeutic agents. Its ability to form stable linkages with various drug molecules has been exploited to create targeted delivery systems. Recent publications have reported successful applications in delivering anticancer drugs to tumor sites with reduced off-target effects, showcasing its potential in precision medicine.
Despite these promising findings, challenges remain in the large-scale synthesis and commercialization of 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid. Researchers are actively working on optimizing synthetic routes to improve yield and reduce production costs. Furthermore, ongoing studies are aimed at elucidating its safety profile and biocompatibility, which are critical for its transition from the laboratory to clinical applications.
In conclusion, the compound 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid (CAS: 2172458-09-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, enzyme inhibition, and drug delivery highlight its broad utility and potential impact on the development of novel therapeutics. Continued research and development efforts are expected to further unlock its capabilities and pave the way for innovative medical solutions.
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